(2-nitro-1H-imidazol-5-yl)methanol
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Overview
Description
(2-nitro-1H-imidazol-5-yl)methanol is an organic compound with the molecular formula C4H5N3O3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-nitro-1H-imidazol-5-yl)methanol typically involves the reaction of 2-hydroxyimidazole with methanol to form 2-hydroxymethylimidazole. This intermediate is then reacted with nitric acid to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same key steps: the formation of 2-hydroxymethylimidazole followed by nitration to yield the final product.
Chemical Reactions Analysis
Types of Reactions
(2-nitro-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various functionalized imidazole compounds.
Scientific Research Applications
(2-nitro-1H-imidazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of (2-nitro-1H-imidazol-5-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-5-nitro-1H-imidazole-2-methanol
- 2-methyl-5-nitro-1H-imidazole-1-ethanol
- 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid
Uniqueness
(2-nitro-1H-imidazol-5-yl)methanol is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
89176-71-6 |
---|---|
Molecular Formula |
C4H5N3O3 |
Molecular Weight |
143.10 g/mol |
IUPAC Name |
(2-nitro-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C4H5N3O3/c8-2-3-1-5-4(6-3)7(9)10/h1,8H,2H2,(H,5,6) |
InChI Key |
GLJCQPWJBWFPME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)[N+](=O)[O-])CO |
Origin of Product |
United States |
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